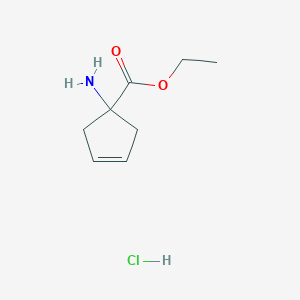

![molecular formula C22H17NO3S B2523495 3-(2-(萘-1-基)乙酰胺基)苯并[b]噻吩-2-羧酸甲酯 CAS No. 441290-53-5](/img/structure/B2523495.png)

3-(2-(萘-1-基)乙酰胺基)苯并[b]噻吩-2-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

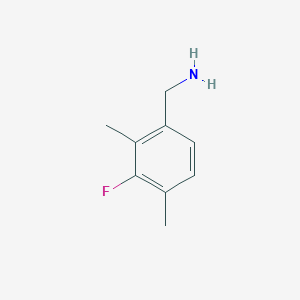

Methyl 3-(2-(naphthalen-1-yl)acetamido)benzo[b]thiophene-2-carboxylate: is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzo[b]thiophene core, which is fused with a naphthalene ring and an acetamido group, making it a unique molecule with significant potential for various scientific applications.

科学研究应用

氰基乙酰胺化反应

3-(2-(萘-1-基)乙酰胺基)苯并[b]噻吩-2-羧酸甲酯: 可作为氰基乙酰胺衍生物的前体。氰基乙酰胺是杂环合成中的重要结构。以下是其工作原理:

合成方法: 该化合物可以通过用烷基氰基乙酸酯处理各种取代的芳基或杂环胺来合成。 这种通用且经济的方法可生成N-芳基或N-杂环氰基乙酰胺 .

生物学意义: 氰基乙酰胺衍生物表现出有趣的生物活性,引起了生物化学家的关注。 研究人员正在探索其作为化疗剂的潜力 .

噻吩衍生物在治疗中的应用

噻吩是具有治疗相关性的重要杂环。虽然它与该化合物没有直接关系,但了解噻吩可以阐明其潜在的应用:

- 抗菌特性:一些噻吩衍生物对细菌具有抑制作用。例如,化合物12对枯草芽孢杆菌、大肠杆菌、普通变形杆菌和金黄色葡萄球菌表现出显着的活性。 aureus .

铜催化反应

该化合物的结构表明其具有铜催化反应的潜力:

作用机制

Target of Action

Thiophene-based analogs, which this compound is a part of, have been reported to exhibit a variety of biological effects .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives have been reported to influence a variety of pathways, leading to diverse downstream effects .

Result of Action

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

生化分析

Biochemical Properties

It is known that thiophene derivatives can interact with a variety of enzymes, proteins, and other biomolecules . For instance, they have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Cellular Effects

Given the broad range of biological activities associated with thiophene derivatives , it is likely that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of action of Methyl 3-(2-(naphthalen-1-yl)acetamido)benzo[b]thiophene-2-carboxylate is not currently known. It is plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(naphthalen-1-yl)acetamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-bromothiophene and a suitable electrophile.

Introduction of the Naphthalene Moiety: This step often involves a Suzuki-Miyaura coupling reaction, where a naphthalene boronic acid derivative is coupled with the benzo[b]thiophene core using a palladium catalyst.

Acetamido Group Addition: The acetamido group can be introduced through an acylation reaction, where the naphthalene-substituted benzo[b]thiophene is reacted with

属性

IUPAC Name |

methyl 3-[(2-naphthalen-1-ylacetyl)amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3S/c1-26-22(25)21-20(17-11-4-5-12-18(17)27-21)23-19(24)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-12H,13H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQQCQFWHMCAQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tert-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2523414.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2523422.png)

![2-(4-Fluoroanilino)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B2523424.png)

![[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2523426.png)

![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2523427.png)

![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2523429.png)

![(2R,3R)-2-[2-(2-Methylphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2523430.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2523433.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B2523435.png)